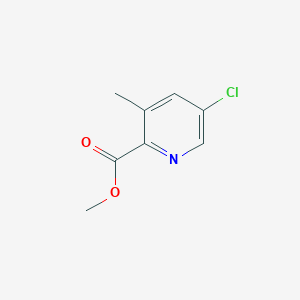
8-Methyl-1,6-naphthyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-1,6-naphthyridine-3-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1,6-naphthyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminonicotinic acid with acetic anhydride, followed by cyclization to form the naphthyridine core . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity . Solvent-free reactions and microwave-assisted synthesis are also explored to improve efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 8-Methyl-1,6-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products:
Oxidation: Naphthyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted naphthyridine derivatives.
Aplicaciones Científicas De Investigación
8-Methyl-1,6-naphthyridine-3-carboxylic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-Methyl-1,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth . The compound’s anticancer activity is attributed to its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
1,8-Naphthyridine-3-carboxylic acid: Known for its antibacterial properties.
1,5-Naphthyridine derivatives: Exhibit a variety of biological activities, including anticancer and antimicrobial effects.
Nalidixic acid: A well-known antibacterial agent used to treat urinary tract infections.
Uniqueness: 8-Methyl-1,6-naphthyridine-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its methyl group at the 8-position and carboxylic acid group at the 3-position contribute to its distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C10H8N2O2 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
8-methyl-1,6-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c1-6-3-11-4-7-2-8(10(13)14)5-12-9(6)7/h2-5H,1H3,(H,13,14) |
Clave InChI |
SMGOWXQETBDIPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC2=CC(=CN=C12)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15070316.png)
![2-(3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15070317.png)
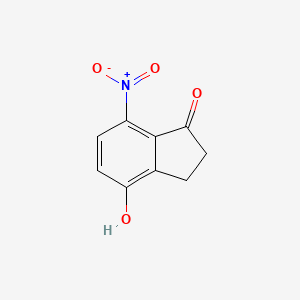
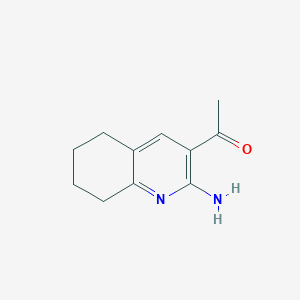
![[Dimethyl(propan-2-yl)silyl] butanoate](/img/structure/B15070339.png)
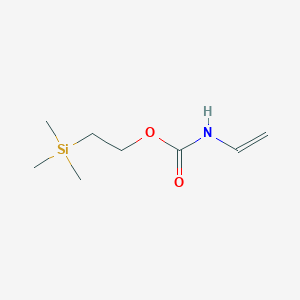

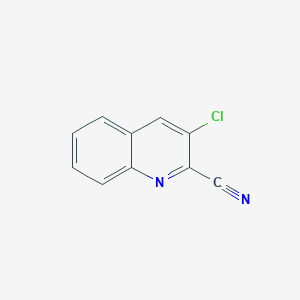
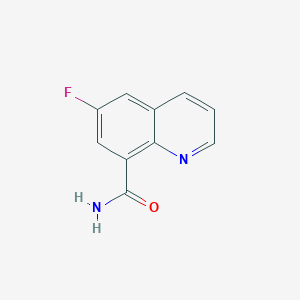
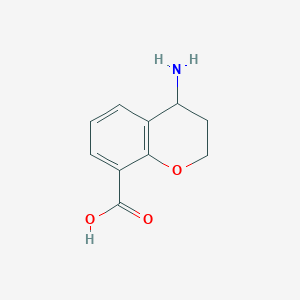

![3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15070379.png)
![6H-Pyrano[2,3-e][1,3]benzothiazole](/img/structure/B15070380.png)
